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Compound of Interest

Compound Name:
Imidazol-1-yl-acetic Acid-d2

Hydrochloride

CAS No.: 1185102-88-8

Cat. No.: B563059

Get Quote

Molecular Weight Analysis, Synthesis, and Application in Zoledronic Acid Impurity Profiling

Executive Summary
Imidazol-1-yl-acetic acid (IAA) is a critical intermediate and known process-related impurity in

the synthesis of Zoledronic Acid, a third-generation bisphosphonate used to treat

hypercalcemia of malignancy and bone metastases. Accurate quantification of IAA is mandated

by regulatory bodies (ICH Q3A/B) to ensure drug substance purity.

Imidazol-1-yl-acetic acid-d2 (IAA-d2) serves as the stable isotope-labeled internal standard

(SIL-IS) for this analysis. The introduction of two deuterium atoms creates a mass shift (+2 Da)

that allows for precise differentiation from the native analyte during Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS) analysis, compensating for matrix effects and

ionization variability.

This guide details the physicochemical distinctions, synthesis pathways, and analytical

protocols for utilizing IAA-d2 in pharmaceutical quality control.
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Chemical Identity & Molecular Weight Analysis[1][2]
[3][4][5][6][7]
The core difference between the native and deuterated compounds lies in the isotopic

substitution of hydrogen with deuterium (

H) on the methylene bridge connecting the imidazole ring to the carboxylic acid. This position is
chosen for its metabolic stability and resistance to hydrogen-deuterium exchange (HDX) in
aqueous mobile phases.

Comparative Physicochemical Properties
Property

Native Imidazol-1-yl-acetic
Acid

Imidazol-1-yl-acetic Acid-
d2

CAS Number 22884-10-2 1185102-88-8 (HCl salt)

Chemical Formula

Molecular Weight (Average) 126.11 g/mol 128.13 g/mol

Monoisotopic Mass 126.0429 Da 128.0555 Da

Mass Shift (

)
— +2.0126 Da

Appearance White to off-white solid White to off-white solid

Solubility Water, DMSO, Methanol Water, DMSO, Methanol

pKa (Predicted) ~2.5 (COOH), ~6.0 (Imidazole) ~2.5 (COOH), ~6.0 (Imidazole)

Structural Visualization
The following diagram illustrates the structural difference, highlighting the deuteration site on

the methylene alpha-carbon.
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Native: Imidazol-1-yl-acetic Acid
MW: 126.11

(-CH2- Linker)

Deuterated: IAA-d2
MW: 128.13

(-CD2- Linker)
+2.01 Da Mass Shift

(Isotopic Substitution)

Imidazole Ring -- N -- CH2 -- COOH

Imidazole Ring -- N -- CD2 -- COOH
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Figure 1: Structural comparison showing the deuterium substitution on the methylene bridge.

Synthesis and Isotopic Purity
The synthesis of IAA-d2 mirrors the native pathway but utilizes deuterated starting materials.

The standard industrial route involves the N-alkylation of imidazole.

Synthetic Pathway[8][9]
Starting Materials: Imidazole (1H-imidazole) and Chloroacetic acid-d2 (or Bromoacetic acid-

d2).

Reaction Conditions: The reaction is typically catalyzed by a base (e.g., Potassium

Carbonate,

) in an organic solvent (e.g., Acetone or DMF) or under solvent-free conditions to promote
nucleophilic substitution (

).

Purification: The resulting ester (if using an ester precursor) is hydrolyzed, and the final acid

is purified via crystallization or ion-exchange chromatography.
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Figure 2: Synthetic route for Imidazol-1-yl-acetic Acid-d2 via N-alkylation.[1]

Isotopic Purity Requirements
For use as a quantitative internal standard, the IAA-d2 reagent must meet strict purity criteria:

Chemical Purity: >98% (by HPLC) to prevent introducing native contaminants.

Isotopic Enrichment: >99 atom % D.

Unlabeled Contribution: The presence of native IAA (d0) in the standard must be negligible

(<0.5%) to avoid falsifying the impurity calculation in the drug sample.

Analytical Application: Zoledronic Acid Impurity
Profiling
The Challenge
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Zoledronic acid is highly polar and hydrophilic, making it difficult to retain on standard C18

columns. Furthermore, the impurity (IAA) is structurally similar to the drug's side chain. LC-

MS/MS is preferred over UV detection for its specificity and sensitivity.

LC-MS/MS Methodology
The use of IAA-d2 allows for Isotope Dilution Mass Spectrometry (IDMS). Since the d2-analog

co-elutes with the native impurity but is detected at a different mass-to-charge ratio (

), it corrects for:

Matrix suppression/enhancement.

Injection volume variations.

Drift in detector response.

Experimental Protocol
1. Standard Preparation:

Stock Solution: Dissolve 10 mg IAA-d2 in water to 1 mg/mL.

Internal Standard Spiking Solution: Dilute stock to 1 µg/mL in mobile phase.

2. Sample Preparation:

Weigh 50 mg of Zoledronic Acid drug substance.

Dissolve in 50 mL of water.

Spike with a fixed volume of IAA-d2 IS solution.

3. Chromatographic Conditions:

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized polar-

embedded C18.

Mobile Phase: Acetonitrile : Ammonium Formate Buffer (pH 3.0).
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Flow Rate: 0.3 mL/min.

4. Mass Spectrometry Parameters (MRM Mode):

Analyte
Precursor Ion (

)

Product Ion (

)
Collision Energy

Native IAA 127.1 81.1 (Imidazole ring) 20 eV

IAA-d2 (IS) 129.1 83.1 (d2-Imidazole

fragment)
20 eV

Note: The transition 127.1 -> 81.1 corresponds to the loss of the formic acid group (-46 Da),

leaving the charged imidazole ring. The d2 variant shifts both precursor and product if the

deuterium is retained on the fragment, or just the precursor if the label is lost. Correction: The

deuterium is on the acetic acid tail (-CD2-COOH). Cleavage of the carboxylic group usually

leaves the -CD2- attached to the ring or cleaves at the N-C bond. Experimental tuning is

required to select the stable d2-containing fragment.
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Figure 3: LC-MS/MS workflow for quantifying IAA impurity using IAA-d2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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